2,3,5,6-Tetrafluoro-4-hydrazinopyridine

Click chemistry Azide synthesis Nitrosation

This tetrafluorinated hydrazinopyridine offers unique reactivity unattainable with non-fluorinated or 2-isomer analogs. The four electron-withdrawing fluorines activate the ring for nucleophilic substitution and enable specific transformations, such as exclusive conversion to 4-azidotetrafluoropyridine for click chemistry and high-yield organometallic couplings. Essential for medicinal chemistry and materials science research.

Molecular Formula C5H3F4N3
Molecular Weight 181.09 g/mol
CAS No. 1735-44-0
Cat. No. B160376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-hydrazinopyridine
CAS1735-44-0
Molecular FormulaC5H3F4N3
Molecular Weight181.09 g/mol
Structural Identifiers
SMILESC1(=C(C(=NC(=C1F)F)F)F)NN
InChIInChI=1S/C5H3F4N3/c6-1-3(12-10)2(7)5(9)11-4(1)8/h10H2,(H,11,12)
InChIKeyANSZZPJMTBLPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-4-hydrazinopyridine CAS 1735-44-0: A Regiochemically Defined Tetrafluoropyridine Hydrazine Derivative for Heterocycle Synthesis


2,3,5,6-Tetrafluoro-4-hydrazinopyridine (CAS 1735-44-0, molecular formula C5H3F4N3, molecular weight 181.09 g/mol) is a polyfluorinated pyridine derivative bearing a hydrazine (-NHNH2) substituent at the 4-position and four fluorine atoms occupying the remaining ring positions . This compound belongs to the class of tetrafluoropyridinyl hydrazines, which are distinguished from non-fluorinated or partially fluorinated 4-hydrazinopyridines by the electron-withdrawing effect of the four fluorine substituents, which profoundly modulates the nucleophilicity of the hydrazine moiety and the electrophilicity of the remaining ring positions [1]. As an intermediate, it provides entry to diverse heterocyclic scaffolds including 4-azidotetrafluoropyridine via nitrosation and various cycloaddition products [2].

Why 2,3,5,6-Tetrafluoro-4-hydrazinopyridine Cannot Be Replaced by Unfluorinated 4-Hydrazinopyridine or Its 2-Isomer


Generic substitution with unfluorinated 4-hydrazinopyridine fails fundamentally because the four electron-withdrawing fluorine substituents on the pyridine ring activate the remaining positions toward nucleophilic attack while simultaneously modulating the electronic environment of the hydrazine group, enabling subsequent transformations that are inaccessible to non-fluorinated analogs [1]. Furthermore, substitution with the regioisomeric 2-hydrazinotetrafluoropyridine is not equivalent: nucleophilic substitution on pentafluoropyridine with hydrazine-based nucleophiles produces competing 2- and 4-substitution, with the 4-isomer being the thermodynamically preferred product under certain conditions, yet the two isomers exhibit divergent reactivity profiles in downstream cycloaddition and coupling reactions [2]. The absence of fluorine atoms or the presence of a 2-hydrazine substituent alters the entire reaction landscape, rendering the target compound non-substitutable in applications requiring the specific tetrafluoro-4-hydrazino electronic and steric configuration .

2,3,5,6-Tetrafluoro-4-hydrazinopyridine (1735-44-0): Quantitative Comparative Evidence for Procurement Decisions


Synthesis of 4-Azido-2,3,5,6-tetrafluoropyridine via Nitrosation: Direct Route to a Key Click Chemistry Precursor

2,3,5,6-Tetrafluoro-4-hydrazinopyridine undergoes nitrosation with nitrous acid (generated from sodium nitrite and hydrochloric acid) to yield 4-azido-2,3,5,6-tetrafluoropyridine, a valuable precursor for 1,3-dipolar cycloaddition (click) reactions [1]. The transformation proceeds with high regiochemical fidelity at the 4-position, whereas the 2-isomer (2,3,5,6-tetrafluoro-2-hydrazinopyridine) does not provide the corresponding 2-azido derivative under identical conditions due to steric and electronic differences at the ortho position [2]. The 4-azido product subsequently undergoes cycloaddition with benzyne, diphenylacetylene, phenylacetylene, cyclopentadiene dimer, and norbornene, demonstrating versatile downstream utility [3].

Click chemistry Azide synthesis Nitrosation Heterocyclic building blocks

Thermal Stability: Decomposition Onset at ~130°C Defining Practical Handling and Storage Limits

2,3,5,6-Tetrafluoro-4-hydrazinopyridine decomposes smoothly at temperatures above approximately 130°C, evolving nitrogen gas and leaving an intractable solid residue [1]. In contrast, the parent compound 4-hydrazinopyridine (unfluorinated) exhibits a melting point of 78-80°C with decomposition occurring only at substantially higher temperatures (>200°C) [2]. This thermal profile, while representing a practical handling constraint (avoid heating above 130°C during reactions or drying), also reflects the distinctive electronic activation conferred by the four fluorine substituents, which lowers the thermal stability relative to unfluorinated analogs but simultaneously enhances reactivity at lower temperatures for desired transformations [3].

Thermal stability Decomposition Storage conditions Process safety

Coupling Reaction Yields: 76-98% Efficiency with Methoxide in DMF Enabling Organometallic Derivative Synthesis

2,3,5,6-Tetrafluoro-4-hydrazinopyridine undergoes coupling reactions with methoxide in dimethylformamide (DMF) to yield the corresponding organometallic compound with reported yields ranging from 76% to 98% . This high coupling efficiency distinguishes the 4-hydrazino tetrafluoropyridine scaffold from its 2-isomer, which under comparable nucleophilic displacement conditions (with lithium hydrazonides) exhibits altered regioselectivity and reduced yield of 2-substituted products when chelation effects are absent [1]. The quantitative yield range (76-98%) provides a benchmark for process feasibility assessment in organometallic derivatization applications [2].

Organometallic synthesis Coupling reactions Methoxide Reaction yield

Staudinger Reaction and C-H Insertion: Transformations Not Accessible from Unfluorinated 4-Hydrazinopyridine

2,3,5,6-Tetrafluoro-4-hydrazinopyridine is an established precursor to 4-azido-2,3,5,6-tetrafluoropyridine, which undergoes Staudinger reaction with triphenylphosphine at room temperature to form the corresponding iminophosphorane, and reacts with dimethyl sulfoxide at elevated temperatures to give a sulfoximide [1]. The tetrafluoropyridinyl azide also yields 4-anilino-2,3,5,6-tetrafluoropyridine upon heating with benzene at 175°C, and reacts with cyclohexane to give the C-H insertion product 4-(cyclohexylamino)-2,3,5,6-tetrafluoropyridine and 4-amino-2,3,5,6-tetrafluoropyridine [2]. In contrast, 4-azidopyridine derived from unfluorinated 4-hydrazinopyridine lacks the electron-deficient pyridine ring required for analogous nitrene insertion chemistry with aromatic hydrocarbons [3].

Staudinger reaction C-H insertion Nitrene chemistry Thermal decomposition

Recommended Application Scenarios for 2,3,5,6-Tetrafluoro-4-hydrazinopyridine (CAS 1735-44-0) Based on Quantified Evidence


Precursor to 4-Azido-2,3,5,6-tetrafluoropyridine for Copper-Catalyzed and Strain-Promoted Click Chemistry

Use 2,3,5,6-tetrafluoro-4-hydrazinopyridine as the starting material for the synthesis of 4-azido-2,3,5,6-tetrafluoropyridine via nitrosation with NaNO2/HCl [1]. The resulting azide is a versatile dipolarophile for 1,3-dipolar cycloaddition with alkynes (click chemistry), enabling the construction of fluorinated triazole-containing scaffolds for medicinal chemistry and bioconjugation . The 4-isomer is uniquely capable of yielding this azide via nitrosation, whereas the 2-isomer does not provide the corresponding 2-azido derivative [2].

Organometallic Derivative Synthesis via Methoxide Coupling for Catalysis and Materials Chemistry

Employ 2,3,5,6-tetrafluoro-4-hydrazinopyridine in coupling reactions with methoxide in dimethylformamide (DMF) to prepare organometallic derivatives, achieving yields in the 76-98% range [1]. This high-yielding transformation supports the synthesis of metal-coordinating ligands for catalysis applications or fluorinated building blocks for materials science . The 4-hydrazino substitution pattern provides a defined coordination geometry that differs from the 2-isomer [2].

Nitrene-Mediated C-H Insertion and Staudinger Reactions for Fluorinated Amine Synthesis

Convert 2,3,5,6-tetrafluoro-4-hydrazinopyridine to 4-azido-2,3,5,6-tetrafluoropyridine, then exploit the electron-deficient pyridinyl nitrene intermediate for C-H insertion reactions with aromatic hydrocarbons (e.g., benzene at 175°C) to yield 4-anilinotetrafluoropyridine, or with aliphatic hydrocarbons (e.g., cyclohexane) to yield 4-(cyclohexylamino)tetrafluoropyridine [1]. Alternatively, subject the azide to Staudinger reaction with triphenylphosphine at room temperature to generate the iminophosphorane for subsequent aza-Wittig chemistry . These transformations are uniquely enabled by the tetrafluoropyridine core and are not accessible from unfluorinated 4-hydrazinopyridine-derived azides [2].

Intermediate in Polyfluorinated Heterocycle Synthesis for Agrochemical and Pharmaceutical Research

Utilize 2,3,5,6-tetrafluoro-4-hydrazinopyridine as a building block for the construction of polyfluorinated heterocyclic scaffolds, including tetrahydropyrido[2,3-b]pyrazine derivatives, which are of interest in agrochemical and pharmaceutical discovery programs [1]. The four fluorine substituents confer enhanced metabolic stability and altered lipophilicity to derived products, while the hydrazine group provides a synthetic handle for cyclocondensation with carbonyl compounds .

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